Cathestatin B

Description

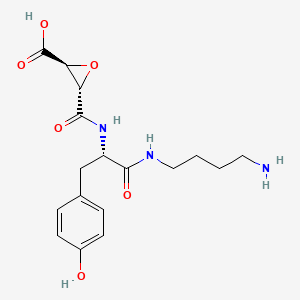

Structure

3D Structure

Properties

Molecular Formula |

C17H23N3O6 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

(2S,3S)-3-[[(2S)-1-(4-aminobutylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid |

InChI |

InChI=1S/C17H23N3O6/c18-7-1-2-8-19-15(22)12(9-10-3-5-11(21)6-4-10)20-16(23)13-14(26-13)17(24)25/h3-6,12-14,21H,1-2,7-9,18H2,(H,19,22)(H,20,23)(H,24,25)/t12-,13-,14-/m0/s1 |

InChI Key |

JAJMETBQBCMJSZ-IHRRRGAJSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)NCCCCN)NC(=O)[C@@H]2[C@H](O2)C(=O)O)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCCCCN)NC(=O)C2C(O2)C(=O)O)O |

Synonyms |

cathestatin B |

Origin of Product |

United States |

The Double-Edged Sword: A Technical Guide to Cathepsin B's Mechanism of Action in Cancer Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B, a lysosomal cysteine protease, has emerged as a pivotal player in the complex narrative of cancer progression. While physiologically involved in intracellular protein turnover, its dysregulation in the tumor microenvironment transforms it into a potent enabler of malignancy.[1][2] Overexpressed in a multitude of cancers, including breast, lung, prostate, and colorectal carcinomas, elevated cathepsin B levels often correlate with increased invasion, metastasis, and poor prognosis.[2][3] This guide provides an in-depth technical overview of the multifaceted mechanisms through which cathepsin B exerts its pro-tumorigenic effects, offering insights for researchers and professionals in oncology drug development. We will delve into its enzymatic functions, its intricate involvement in signaling pathways, and present detailed experimental protocols for its study.

I. The Enzymatic Arsenal of Cathepsin B in Cancer

Cathepsin B's primary contribution to cancer progression lies in its proteolytic activity, which is optimally functional in the acidic tumor microenvironment.[2] It possesses both endopeptidase and carboxypeptidase activities, allowing it to degrade a wide array of extracellular matrix (ECM) components and process various signaling molecules.

Extracellular Matrix Degradation

A crucial step in tumor invasion and metastasis is the breakdown of the ECM, a complex network of proteins that provides structural support to tissues. Cathepsin B, secreted by both cancer cells and stromal cells within the tumor microenvironment, directly degrades key ECM proteins such as collagen IV, laminin, and fibronectin.[2][4] Furthermore, it indirectly promotes ECM degradation by activating a cascade of other proteases.

Activation of Pro-enzymes

Cathepsin B acts as a master regulator of a proteolytic cascade. It is a known activator of pro-urokinase plasminogen activator (pro-uPA), which in turn converts plasminogen to plasmin.[2][5] Plasmin, a broad-spectrum serine protease, can degrade various ECM components and activate pro-matrix metalloproteinases (pro-MMPs).[2][4] Cathepsin B can also directly activate several pro-MMPs, including pro-MMP-2 and pro-MMP-9, which are critical for the degradation of type IV collagen, a major component of the basement membrane.[1][2] By inactivating tissue inhibitors of metalloproteinases (TIMPs), such as TIMP-1 and TIMP-2, cathepsin B further amplifies MMP activity.[1][2]

II. Cathepsin B in Cancer Signaling Networks

Beyond its direct proteolytic effects on the ECM, cathepsin B is intricately involved in various signaling pathways that govern cancer cell proliferation, survival, and motility.

The uPA/uPAR System

The urokinase plasminogen activator receptor (uPAR) is a key player in cell migration and invasion. Cathepsin B can cleave uPAR, leading to the release of a soluble form of the receptor (suPAR) and the exposure of a cryptic epitope that promotes cell motility.[5] The interaction between cathepsin B and the uPA/uPAR system creates a positive feedback loop that enhances proteolytic activity at the leading edge of invading tumor cells.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Evidence suggests that cathepsin B can influence this pathway. For instance, cathepsin B can upregulate the expression of MMP-9 by activating the PI3K/Akt pathway.[1] Overexpression of cathepsin B has been shown to increase the phosphorylation of Akt, a key downstream effector of PI3K.[1]

TGF-β Signaling

The transforming growth factor-beta (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of invasion and metastasis in later stages. Cathepsin B can activate latent TGF-β, thereby contributing to the pro-tumorigenic effects of this signaling pathway in the tumor microenvironment.[2][6]

III. Quantitative Data on Cathepsin B in Cancer

The overexpression of cathepsin B at the mRNA, protein, and activity levels is a common feature of many human cancers. The following tables summarize quantitative data from various studies.

| Cancer Type | Method | Fold Change (Tumor vs. Normal) | Reference |

| Breast Cancer | Immunohistochemistry | High expression in 50-90% of invasive ductal carcinomas | [7] |

| ELISA (Serum) | Significantly higher levels in patients with metastatic disease | [8] | |

| Colorectal Cancer | Immunohistochemistry | 82% of tumors were CTSB-positive | [9] |

| RT-qPCR | 2- to 10-fold increase in mRNA levels | [2] | |

| Glioma | Immunohistochemistry | Expression correlates with tumor grade | [10] |

| Zymography | 3- to 6-fold increase in activity in high-grade gliomas | [10] | |

| Lung Cancer | ELISA (Serum) | Significantly higher levels in patients compared to healthy controls | [8] |

| Immunohistochemistry | Positive staining in 22.1% of adenocarcinomas | [11] | |

| Oral Squamous Cell Carcinoma | Immunohistochemistry | 34.6% of patients showed positive cytoplasmic staining | [12] |

| Prostate Cancer | Immunohistochemistry | Higher expression in higher-grade tumors | [2] |

Table 1: Cathepsin B Expression in Various Cancers

| Cancer Cell Line | Treatment | Effect on Invasion/Metastasis | Quantitative Change | Reference |

| 4T1.2 (Breast) | CA-074 (Cathepsin B inhibitor) | Reduced bone metastasis | Significant reduction | [7] |

| PC3 (Prostate) | siRNA against MMP-9, uPAR, and Cathepsin B | Inhibition of Matrigel invasion | Significant inhibition | [4] |

| DU145 (Prostate) | siRNA against MMP-9, uPAR, and Cathepsin B | Inhibition of Matrigel invasion | Significant inhibition | [4] |

| Glioma cells | RNAi-mediated knockdown of uPAR and Cathepsin B | Reduced cell invasion and angiogenesis | Significant reduction | [13] |

Table 2: Effects of Cathepsin B Inhibition on Cancer Cell Invasion and Metastasis

IV. Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of cathepsin B in cancer.

Cathepsin B Activity Assay (Fluorometric)

This protocol measures the enzymatic activity of cathepsin B in cell lysates or tissue extracts using a fluorogenic substrate.

Materials:

-

Cathepsin B Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)

-

DTT (Dithiothreitol)

-

Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

-

Cell lysate or tissue homogenate

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare the Assay Buffer and add DTT to a final concentration of 2 mM.

-

Prepare the cathepsin B substrate solution in the Assay Buffer.

-

Add 50 µL of cell lysate or tissue homogenate to each well of the 96-well plate.

-

Add 50 µL of the substrate solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

The activity can be calculated from a standard curve generated with free AMC.

Gelatin Zymography for Cathepsin B Activity

This technique detects the proteolytic activity of cathepsin B in a gelatin-containing polyacrylamide gel.

Materials:

-

SDS-PAGE reagents

-

Gelatin

-

Sample buffer (non-reducing)

-

Renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Incubation buffer (e.g., 0.1 M sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Prepare a 10% SDS-polyacrylamide gel containing 0.1% gelatin.

-

Mix protein samples with non-reducing sample buffer and load onto the gel.

-

Perform electrophoresis at 4°C.

-

After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS.

-

Incubate the gel in the incubation buffer at 37°C for 16-24 hours.

-

Stain the gel with Coomassie Brilliant Blue for 1 hour.

-

Destain the gel until clear bands of gelatin degradation appear against a blue background. The molecular weight of the bands indicates the presence of active cathepsin B.

RNA Interference (RNAi) for Cathepsin B Knockdown

This protocol describes the use of small interfering RNA (siRNA) to specifically silence the expression of cathepsin B in cancer cells.

Materials:

-

Cathepsin B-specific siRNA duplexes and a non-targeting control siRNA.

-

Lipofectamine RNAiMAX or a similar transfection reagent.

-

Opti-MEM I Reduced Serum Medium.

-

Cancer cell line of interest.

-

Culture medium.

siRNA Sequences (Example):

-

A pool of 3 to 5 target-specific 19-25 nt siRNAs is often used to ensure efficient knockdown. Specific validated sequences can be obtained from commercial suppliers such as Santa Cruz Biotechnology (e.g., sc-29238) or OriGene (e.g., SR300983).[14][15][16]

Procedure:

-

One day before transfection, seed the cancer cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

On the day of transfection, dilute the cathepsin B siRNA or control siRNA in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the diluted siRNA and the diluted transfection reagent and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.

-

Add the siRNA-lipid complexes to the cells in each well.

-

Incubate the cells for 24-72 hours at 37°C.

-

Harvest the cells for analysis of cathepsin B knockdown and downstream functional assays.

Validation of Knockdown:

-

Western Blot: Perform Western blotting using a specific antibody against cathepsin B to confirm the reduction in protein levels.

-

Quantitative RT-PCR (qRT-PCR): Use primers specific for cathepsin B to measure the reduction in mRNA levels.

V. Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows involving cathepsin B.

Signaling Pathways

Caption: Cathepsin B's role in the extracellular proteolytic cascade and related signaling.

Experimental Workflow

References

- 1. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Targeting MMP-9, uPAR and Cathepsin B Inhibits Invasion and Migration and Activates Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cathepsin B in urological tumors: unraveling its role and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TGF-β signaling networks in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Detection of cathepsin B, cathepsin L, cystatin C, urokinase plasminogen activator and urokinase plasminogen activator receptor in the sera of lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cathepsin B Expression and Survival in Colon Cancer: Implications for Molecular Detection of Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cathepsin B expression in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of Cathepsin B Expression in Oral Squamous Cell Carcinoma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cathepsin B Expression and the Correlation with Clinical Aspects of Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. origene.com [origene.com]

The role of Cathepsin B in tumor microenvironment remodeling

An In-depth Technical Guide on the Role of Cathepsin B in Tumor Microenvironment Remodeling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cathepsin B (CTSB), a lysosomal cysteine protease, is a pivotal enzyme in the intricate process of tumor microenvironment (TME) remodeling. Under physiological conditions, its expression and activity are tightly regulated. However, in various malignancies, its overexpression and altered localization contribute significantly to cancer progression.[1][2][3][4] This technical guide provides a comprehensive overview of the multifaceted roles of Cathepsin B in the TME, focusing on its enzymatic functions, involvement in key signaling pathways, and its impact on extracellular matrix degradation, angiogenesis, and immune cell interactions. Furthermore, this document details key experimental protocols for studying CTSB and presents quantitative data on its expression and activity, offering valuable insights for researchers and professionals in oncology and drug development.

The Enzymatic Activity and Substrates of Cathepsin B in the TME

Cathepsin B is unique among cathepsins due to its ability to function as both an endopeptidase and a carboxypeptidase.[5] While its carboxypeptidase activity is more prominent under normal physiological, acidic lysosomal pH, its endopeptidase activity is enhanced in the often acidic tumor microenvironment, enabling it to cleave internal peptide bonds within various extracellular matrix (ECM) proteins.[5][6]

Extracellular Matrix Components as Key Substrates

Once secreted or localized to the cell surface, Cathepsin B directly degrades several key components of the ECM, facilitating tumor cell invasion and metastasis.[7][8][9][10]

-

Collagen IV: A primary component of the basement membrane, its degradation is a critical step in the initiation of invasion.[7][8][9]

-

Laminin: This glycoprotein is another essential part of the basement membrane, and its cleavage by Cathepsin B disrupts this critical barrier.[7][8][9]

-

Fibronectin: An adhesive glycoprotein that helps anchor cells to the matrix, its degradation by Cathepsin B promotes cell detachment and migration.[7][8][9]

-

Tenascin: An extracellular matrix glycoprotein that is often overexpressed in the tumor stroma, its degradation by Cathepsin B can facilitate neovascular extension in gliomas.[2]

Activation of Other Proteases in a Proteolytic Cascade

Cathepsin B also indirectly promotes ECM degradation by activating other proteases in a proteolytic cascade.[11][12] This amplifies the breakdown of the ECM and further enhances the invasive potential of cancer cells.

-

Matrix Metalloproteinases (MMPs): Cathepsin B can activate pro-MMPs, such as pro-MMP-9, which are potent collagenases.[2][12]

-

Urokinase-type Plasminogen Activator (uPA): Cathepsin B can activate pro-uPA to uPA, which in turn converts plasminogen to plasmin. Plasmin is a broad-spectrum protease that degrades various ECM components and also activates other MMPs.[1][11]

Signaling Pathways and Regulatory Mechanisms

The expression and activity of Cathepsin B in cancer are regulated by complex signaling pathways. Oncogenic signaling, such as through the ErbB pathways, can lead to the overexpression of Cathepsin B.[13]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway, frequently activated in cancer, has been shown to upregulate the expression of MMP-9 through a mechanism that can be enhanced by Cathepsin B.[12] Overexpression of Cathepsin B can lead to increased phosphorylation of Akt, suggesting a positive feedback loop that promotes tumor progression.[12]

Regulation by Endogenous Inhibitors

Under normal physiological conditions, the activity of Cathepsin B is controlled by endogenous inhibitors, such as cystatins.[5][14] In cancer, the balance between Cathepsin B and its inhibitors is often disrupted, leading to uncontrolled proteolytic activity.[5] For example, a shift in the equilibrium between Cathepsin B and its endogenous inhibitor stefin A has been shown to predict poor survival outcomes in breast cancer.[15]

Role of Cathepsin B in Angiogenesis and Immune Modulation

Promotion of Angiogenesis

Cathepsin B contributes to tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. It can promote the release of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[2][16] Additionally, by degrading inhibitors of MMPs (TIMPs), Cathepsin B can further enhance the activity of these pro-angiogenic proteases.[12]

Interaction with Immune Cells

Cathepsin B also plays a role in modulating the immune landscape of the tumor microenvironment. It is highly expressed in various immune cells, including tumor-associated macrophages (TAMs).[6][17] Cathepsin B secreted from TAMs can protect tumor cells from chemotherapy-induced apoptosis.[17] Furthermore, it is involved in the generation of myeloid-derived suppressor cells (MDSCs), which are potent suppressors of anti-tumor immunity.[17]

Quantitative Data on Cathepsin B in Cancer

The overexpression of Cathepsin B is a common feature in a wide range of human cancers and often correlates with more aggressive disease and poorer prognosis.[1][6][15][18]

| Cancer Type | Observation | Reference |

| Breast Cancer | High expression of Cathepsin B, L, and S is observed in a large percentage of tumors, with the highest expression in ER-negative, HER2-positive, and triple-negative subtypes. | [19] |

| Glioblastoma | Cathepsin B is involved in the degradation of laminin, promoting tumor cell dissemination. | [2] |

| Gastric Cancer | Overexpression of Cathepsin B is found in 60% of patients, with elevated serum levels in advanced stages. | [6] |

| Prostate Cancer | Downregulation of Cathepsin B, along with other proteases, can inhibit invasion and migration. | [1] |

| Melanoma | Increased Cathepsin B expression is associated with a more invasive phenotype. | [20] |

| Pancreatic Cancer | Cathepsin B deficiency can delay the progression of premalignant lesions. | [21] |

Table 1: Cathepsin B Expression in Various Cancers.

| ECM Substrate | Degradation Products | Reference |

| Collagen Type IV | Readily degraded at 25°C. | [7][8] |

| Fibronectin | Degradation products of 100-200 kDa and 18 and 22 kDa observed. | [7][8] |

| Laminin | A single 70 kDa fragment released under non-reducing conditions; multiple fragments from 45 to 200 kDa under reducing conditions. | [7][8] |

Table 2: Degradation of Extracellular Matrix Proteins by Human Cathepsin B.

Key Experimental Protocols

Cathepsin B Activity Assay (Fluorometric)

This assay measures the enzymatic activity of Cathepsin B in biological samples.

Principle: The assay utilizes a synthetic substrate, such as Ac-RR-AFC (amino-4-trifluoromethyl coumarin), which is preferentially cleaved by Cathepsin B. Cleavage of the substrate releases free, fluorescent AFC, which can be quantified using a fluorometer.

Protocol:

-

Sample Preparation: Prepare cell lysates by homogenizing cells in the provided lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.

-

Reaction Setup: In a 96-well plate, add the cell lysate to the reaction buffer.

-

Substrate Addition: Add the Cathepsin B substrate (e.g., Ac-RR-AFC) to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

Data Analysis: The relative Cathepsin B activity is determined by comparing the fluorescence of the test sample to that of a control.

Caption: Workflow for Cathepsin B fluorometric activity assay.

Immunohistochemistry (IHC) for Cathepsin B Detection

This technique is used to visualize the localization and expression of Cathepsin B in tissue samples.

Protocol:

-

Tissue Preparation: Paraffin-embedded tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-mediated antigen retrieval is performed to unmask the antigenic epitope (e.g., using Tris-EDTA buffer, pH 9.0).[22]

-

Blocking: The sections are incubated with a blocking solution (e.g., 1% bovine serum albumin in PBS) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The slides are incubated with a primary antibody specific for Cathepsin B (e.g., rabbit polyclonal or mouse monoclonal) at an appropriate dilution (e.g., 1:50 to 1:1600) overnight at room temperature.[19]

-

Secondary Antibody Incubation: After washing with PBS, the slides are incubated with a horseradish peroxidase (HRP)-labeled secondary antibody for 30 minutes at room temperature.[19]

-

Detection: The signal is developed using a chromogen substrate (e.g., DAB), which produces a colored precipitate at the site of the antigen.

-

Counterstaining: The sections are counterstained with a nuclear stain (e.g., hematoxylin) to visualize the tissue morphology.

-

Dehydration and Mounting: The slides are dehydrated and mounted with a coverslip.

-

Analysis: The staining intensity and percentage of positive cells are scored to determine the level of Cathepsin B expression.

Caption: Immunohistochemistry workflow for Cathepsin B.

In Situ Zymography for Cathepsin B Activity

This technique allows for the localization of active Cathepsin B in tissue sections or cell cultures.

Principle: A fluorogenic substrate for Cathepsin B is embedded in a gel overlay that is placed on top of the tissue section or cells. Active Cathepsin B in the sample cleaves the substrate, releasing a fluorescent signal at the site of enzymatic activity.

Protocol:

-

Sample Preparation: Fresh frozen tissue sections or cultured cells are used.

-

Gel Overlay Preparation: A solution containing a fluorogenic Cathepsin B substrate (e.g., a DQ-gelatin) is prepared in a low-melting-point agarose gel.

-

Application of Overlay: The gel solution is applied to the sample and allowed to solidify.

-

Incubation: The sample is incubated in a humidified chamber at 37°C for a specific period to allow for enzymatic cleavage of the substrate.

-

Visualization: The resulting fluorescence is visualized using a fluorescence microscope. The areas of bright fluorescence indicate regions of high Cathepsin B activity.[23]

Cell Invasion Assay (Matrigel Transwell Assay)

This assay measures the invasive potential of cancer cells in vitro.

Principle: A Transwell insert with a porous membrane is coated with Matrigel, a reconstituted basement membrane.[24] Invasive cells are able to degrade the Matrigel and migrate through the pores of the membrane towards a chemoattractant in the lower chamber.[24]

Protocol:

-

Coating of Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow it to solidify.[25]

-

Cell Seeding: Harvest cells and resuspend them in serum-free medium. Seed the cells into the upper chamber of the Matrigel-coated inserts.[25][26]

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[25]

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.[25]

-

Removal of Non-invasive Cells: Carefully remove the non-invaded cells from the upper surface of the membrane with a cotton swab.[25][26]

-

Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with a fixative (e.g., 4% paraformaldehyde or 70% ethanol) and stain them with a dye such as crystal violet.[25][26]

-

Quantification: The invaded cells are counted under a microscope. The number of invaded cells is a measure of the invasive potential of the cells.

Caption: Matrigel Transwell cell invasion assay workflow.

Cathepsin B in the TME: A Complex Network of Interactions

The role of Cathepsin B in remodeling the tumor microenvironment is not a linear process but rather a complex interplay of direct enzymatic activity, activation of other proteases, and modulation of signaling pathways.

Caption: Cathepsin B's central role in TME remodeling.

Therapeutic Implications and Future Directions

The significant role of Cathepsin B in cancer progression has made it an attractive target for therapeutic intervention.[1][14][18] The development of specific Cathepsin B inhibitors has shown promise in preclinical models by reducing tumor growth, invasion, and metastasis.[1][15][23] However, the translation of these findings into clinical success has been challenging, partly due to the dual role of Cathepsin B in both pro- and anti-tumorigenic processes, such as apoptosis.[1][4]

Future research should focus on:

-

Developing highly selective inhibitors that can distinguish between the different activities and localizations of Cathepsin B.

-

Investigating combination therapies that target Cathepsin B along with other key players in the TME, such as MMPs or uPAR.[1]

-

Utilizing Cathepsin B activity as a biomarker for cancer diagnosis, prognosis, and response to therapy.[18]

References

- 1. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cathepsin B in urological tumors: unraveling its role and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation of extracellular-matrix proteins by human cathepsin B from normal and tumour tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. portlandpress.com [portlandpress.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Cathepsin B Is Up-Regulated and Mediates Extracellular Matrix Degradation in Trabecular Meshwork Cells Following Phagocytic Challenge | PLOS One [journals.plos.org]

- 12. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review [jcancer.org]

- 13. researchgate.net [researchgate.net]

- 14. Inhibitors of cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Cathepsin B Regulates the Intrinsic Angiogenic Threshold of Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cysteine Cathepsins in Tumor-Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cathepsin B as a target in cancer therapy and imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Immunohistochemical Evaluation of Cathepsin B, L, and S Expression in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. researchgate.net [researchgate.net]

- 22. Cathepsin B antibody (12216-1-AP) | Proteintech [ptglab.com]

- 23. Cathepsin B Is Upregulated and Mediates ECM Degradation in Colon Adenocarcinoma HT29 Cells Overexpressing Snail - PMC [pmc.ncbi.nlm.nih.gov]

- 24. corning.com [corning.com]

- 25. snapcyte.com [snapcyte.com]

- 26. Matrigel Invasion Assay Protocol [bio-protocol.org]

The Intracellular Journey of a Key Protease: A Technical Guide to the Subcellular Localization and Trafficking of Cathepsin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathepsin B is a ubiquitously expressed lysosomal cysteine protease that plays a critical role in cellular homeostasis through its involvement in protein turnover. However, its mislocalization and altered trafficking are increasingly implicated in a variety of pathologies, including cancer progression and neurodegenerative diseases. This technical guide provides an in-depth exploration of the subcellular localization and intricate trafficking pathways of Cathepsin B. We will detail the canonical and alternative routes that govern its journey through the cell, summarize available quantitative data on its distribution, and provide comprehensive protocols for key experimental techniques used to study these processes. Furthermore, this guide includes detailed diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of Cathepsin B biology, offering a valuable resource for researchers and professionals in drug development.

Introduction

Cathepsin B (CTSB) is a member of the papain superfamily of cysteine proteases, primarily known for its function within the acidic environment of lysosomes. It is synthesized as an inactive preproenzyme and undergoes a series of modifications and transport steps to reach its final destination and become a mature, active enzyme. While its primary role is in the degradation of cellular and endocytosed proteins, Cathepsin B's activity is not confined to the lysosome. Its presence and activity have been detected in other subcellular compartments, including the cytoplasm, nucleus, mitochondria, and the extracellular space. This extralysosomal activity is often associated with pathological conditions, where it can contribute to extracellular matrix degradation, apoptosis, and inflammation. Understanding the precise mechanisms that regulate the subcellular localization and trafficking of Cathepsin B is therefore crucial for elucidating its physiological and pathological functions and for the development of targeted therapeutics.

Biosynthesis and Processing of Cathepsin B

The journey of Cathepsin B begins with its synthesis on ribosomes associated with the rough endoplasmic reticulum (ER).

-

Preprocathepsin B: The initial translation product is a preproenzyme of approximately 38 kDa. It contains an N-terminal signal peptide that directs its translocation into the ER lumen.

-

Procathepsin B: Within the ER, the signal peptide is cleaved, and the resulting procathepsin B (around 43-46 kDa) undergoes N-linked glycosylation at two potential sites.[1]

-

Glycosylation and Folding: In the ER and Golgi apparatus, the attached oligosaccharides are modified. These modifications are crucial for proper folding and subsequent trafficking.

-

Activation: The final maturation of Cathepsin B occurs in the acidic environment of the late endosomes and lysosomes. The propeptide is cleaved, resulting in the mature, active form. This can exist as a single chain of approximately 31 kDa or a two-chain form consisting of a heavy chain (25-26 kDa) and a light chain (5 kDa) linked by a disulfide bond.[2]

Subcellular Localization of Cathepsin B

Under normal physiological conditions, the majority of active Cathepsin B resides in the endo-lysosomal compartment. However, a significant redistribution to other subcellular locations is observed in various physiological and pathological states.

Lysosomes

The primary residence of mature, active Cathepsin B is the lysosome. Here, it functions as a key hydrolase, participating in the bulk degradation of proteins delivered via endocytosis, phagocytosis, and autophagy.[1] The acidic pH of the lysosome is optimal for Cathepsin B's enzymatic activity.

Cell Surface and Extracellular Space

In many cancer cells, there is an altered trafficking of Cathepsin B, leading to its localization on the cell surface and secretion into the extracellular milieu.[1]

-

Caveolae: Cathepsin B has been found to be specifically localized to caveolae, specialized lipid raft microdomains on the plasma membrane, in carcinoma cells.[1]

-

Secretion: Both constitutive and inducible pathways for Cathepsin B secretion have been described.[1] This can occur through the exocytosis of lysosomes or via alternative secretory pathways.[1][3]

Mitochondria

Truncated forms of Cathepsin B have been shown to be targeted to mitochondria, where they can induce apoptosis by triggering the release of cytochrome c.[1]

Nucleus

Nuclear localization of Cathepsin B has also been observed, particularly in some cancer cells.[1][4] A proteolytically active variant smaller than procathepsin B has been identified in the nucleus of thyroid carcinoma cells.[1]

Cytosol

Under conditions of lysosomal membrane permeabilization, Cathepsin B can be released from the lysosome into the cytosol.[1][5] Cytosolic Cathepsin B can cleave Bid, a pro-apoptotic Bcl-2 family member, thereby initiating the mitochondrial apoptotic pathway.[5]

Trafficking Pathways of Cathepsin B

The subcellular distribution of Cathepsin B is tightly regulated by a complex network of trafficking pathways.

The Mannose-6-Phosphate (M6P) Dependent Pathway

This is the canonical pathway for targeting newly synthesized lysosomal enzymes to the endo-lysosomal compartment.

-

Phosphorylation in the Golgi: In the cis-Golgi network, high-mannose N-linked oligosaccharides on procathepsin B are phosphorylated to generate mannose-6-phosphate (M6P) residues.[1]

-

M6P Receptor Binding: In the trans-Golgi network (TGN), the M6P tag is recognized by M6P receptors (MPRs).[3]

-

Vesicular Transport: The procathepsin B-MPR complexes are packaged into clathrin-coated vesicles that bud off from the TGN and are transported to the late endosomes.[3]

-

Dissociation and Receptor Recycling: The acidic environment of the late endosomes causes the dissociation of procathepsin B from the MPRs. The MPRs are then recycled back to the TGN.[3]

-

Delivery to Lysosomes: Procathepsin B is delivered to lysosomes, where it is processed into its mature, active form.

M6P-Independent Pathways

Several studies have reported the existence of M6P-independent trafficking routes for Cathepsin B.[3][6]

-

Alternative Receptors: Other receptors, such as sortilin and the low-density lipoprotein receptor-related protein 1 (LRP1), have been implicated in the sorting of cathepsins to lysosomes.[3]

-

Direct Secretion: In some cases, particularly under pathological conditions or when the M6P pathway is saturated, procathepsin B can be rerouted into secretory vesicles and released into the extracellular space.[3]

Trafficking to the Cell Surface

The mechanisms underlying the trafficking of Cathepsin B to the cell surface are not fully elucidated but are known to be influenced by oncogenic signaling. For instance, the expression of oncogenic Ras can promote the cell surface localization of Cathepsin B.[1]

Quantitative Data on Cathepsin B Distribution

While the qualitative aspects of Cathepsin B localization are well-documented, quantitative data remains relatively sparse and can vary significantly depending on the cell type and physiological state. The following table summarizes the available quantitative information.

| Subcellular Compartment | Concentration/Abundance | Cell Type/Condition | Reference |

| Lysosomes | Can be as high as 1 mM | Various cultured cells | [4] |

| Lysosomes | Can constitute up to 20% of total lysosomal protein | Various cultured cells | [4] |

| Human Serum (active form) | ~22% of total Cathepsin B | Human Serum | [2] |

Experimental Protocols

A variety of experimental techniques are employed to investigate the subcellular localization and trafficking of Cathepsin B.

Immunofluorescence Staining for Cathepsin B Localization

This protocol allows for the visualization of Cathepsin B distribution within fixed cells.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody against Cathepsin B

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Procedure:

-

Cell Fixation: Wash cells grown on coverslips twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary anti-Cathepsin B antibody in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope with appropriate filters.

Subcellular Fractionation by Differential Centrifugation

This protocol enables the biochemical separation of different organelles to determine the relative abundance of Cathepsin B in each fraction.

Materials:

-

Cultured cells

-

PBS

-

Fractionation buffer (e.g., 20 mM HEPES-KOH, pH 7.2, 150 mM KCl, 2 mM EDTA, 1 mM DTT, protease inhibitors)

-

Dounce homogenizer or syringe with a narrow-gauge needle

-

Centrifuge and ultracentrifuge

Procedure:

-

Cell Harvesting: Harvest cultured cells and wash them twice with ice-cold PBS.

-

Cell Lysis: Resuspend the cell pellet in ice-cold fractionation buffer. Lyse the cells by passing them through a narrow-gauge needle (e.g., 27-gauge) multiple times or by using a Dounce homogenizer.[6]

-

Nuclear Fractionation: Centrifuge the cell lysate at a low speed (e.g., 720 x g for 5 minutes) to pellet the nuclei. The supernatant contains the cytoplasmic and membrane fractions.

-

Mitochondrial/Lysosomal Fractionation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 5 minutes) to pellet heavy organelles, including mitochondria and lysosomes. The supernatant contains the cytosolic and microsomal fractions.

-

Microsomal and Cytosolic Fractionation: Centrifuge the resulting supernatant at a very high speed (e.g., 100,000 x g for 1 hour) in an ultracentrifuge. The pellet will contain the microsomal fraction (including ER and Golgi), and the supernatant will be the cytosolic fraction.[6]

-

Analysis: Analyze the protein content of each fraction by Western blotting using an anti-Cathepsin B antibody to determine its distribution.

Pulse-Chase Analysis of Cathepsin B Trafficking

This technique allows for the tracking of a cohort of newly synthesized Cathepsin B molecules over time to study their processing and transport.

Materials:

-

Cultured cells

-

Methionine/Cysteine-free medium

-

[³⁵S]-Methionine/Cysteine (radioactive label)

-

Chase medium (complete medium supplemented with excess unlabeled methionine and cysteine)

-

Lysis buffer (e.g., RIPA buffer)

-

Anti-Cathepsin B antibody

-

Protein A/G-agarose beads

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Starvation: Incubate the cells in methionine/cysteine-free medium for a short period (e.g., 30 minutes) to deplete the intracellular pools of these amino acids.[7]

-

Pulse: Add [³⁵S]-Methionine/Cysteine to the medium and incubate for a short "pulse" period (e.g., 10-15 minutes) to label newly synthesized proteins, including procathepsin B.[7][8]

-

Chase: Remove the radioactive medium and add "chase" medium containing an excess of unlabeled methionine and cysteine. This prevents further incorporation of the radioactive label.

-

Time Points: At various time points during the chase (e.g., 0, 30, 60, 120 minutes), harvest the cells.

-

Cell Lysis: Lyse the cells at each time point with a suitable lysis buffer.

-

Immunoprecipitation: Immunoprecipitate Cathepsin B from the cell lysates using an anti-Cathepsin B antibody and Protein A/G-agarose beads.

-

SDS-PAGE and Autoradiography: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and visualize the radiolabeled Cathepsin B forms by autoradiography. This will reveal the conversion of procathepsin B to its mature forms over time.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in Cathepsin B trafficking and its study can be greatly aided by diagrams.

Caption: Overview of Cathepsin B trafficking pathways.

Caption: Workflow for immunofluorescence analysis of Cathepsin B.

Caption: Workflow for subcellular fractionation by differential centrifugation.

Conclusion

The subcellular localization and trafficking of Cathepsin B are complex and dynamic processes that are integral to its diverse physiological and pathological roles. While the mannose-6-phosphate pathway represents the primary route for its delivery to lysosomes, alternative trafficking pathways leading to its secretion and localization to other organelles are of significant interest, particularly in the context of disease. The experimental protocols and diagrams provided in this guide offer a comprehensive resource for researchers seeking to investigate the intricate journey of Cathepsin B within the cell. A deeper understanding of these trafficking mechanisms will undoubtedly pave the way for the development of novel therapeutic strategies that target the mislocalization of this critical protease in various diseases.

References

- 1. Proteomic analysis of cathepsin B and L-deficient mouse brain lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Detection of Cathepsin B Activity in Neutral pH Buffers Using Gold Microelectrode Arrays: Toward Direct Multiplex Analyses of Extracellular Proteases in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quantification of cathepsins B and L in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cathepsin B trafficking in thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Subcellular fractionation [bio-protocol.org]

- 7. Monitoring the Targeting of Cathepsin D to the Lysosome by Metabolic Labeling and Pulse-chase Analysis [bio-protocol.org]

- 8. research-portal.uu.nl [research-portal.uu.nl]

Cathepsin B in neurological diseases and neuroinflammation

An In-depth Technical Guide to Cathepsin B in Neurological Diseases and Neuroinflammation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cathepsin B (CTSB), a lysosomal cysteine protease, is emerging as a critical player in the pathophysiology of a range of neurological diseases.[1][2] Traditionally known for its role in protein turnover within lysosomes, its dysregulation and mislocalization are now implicated in key pathological processes including neuroinflammation, protein aggregation, apoptosis, and blood-brain barrier disruption.[1][3][4][5] This technical guide provides a comprehensive overview of the role of CTSB in Alzheimer's disease, Parkinson's disease, multiple sclerosis, stroke, and traumatic brain injury. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways and workflows involved, serving as a vital resource for researchers and drug developers targeting CTSB in the central nervous system.

The Dual Role of Cathepsin B in the CNS

Cathepsin B is ubiquitously expressed in the brain and is the most abundant cathepsin in this region.[1][6] Under physiological conditions, it resides within the acidic environment of lysosomes, contributing to cellular homeostasis through the degradation of cellular waste.[6] However, in pathological states, lysosomal membrane permeabilization can lead to the leakage of CTSB into the cytosol.[7][8] In the neutral pH of the cytosol, CTSB can retain some of its proteolytic activity, cleaving specific substrates that trigger detrimental downstream cascades, including apoptosis and inflammation.[1][5] This duality—a homeostatic regulator within lysosomes and a pathogenic mediator in the cytosol—makes CTSB a complex and compelling therapeutic target.

Cathepsin B in Alzheimer's Disease (AD)

In AD, CTSB has a multifaceted role, contributing to both the generation and clearance of amyloid-beta (Aβ), the primary component of senile plaques.[9][10]

Signaling Pathways and Pathogenic Mechanisms

CTSB can function as a β-secretase, cleaving the Amyloid Precursor Protein (APP) to generate Aβ.[9][11] It is also involved in producing a particularly neurotoxic, N-terminally truncated form of Aβ called pyroglutamate Aβ (pGlu-Aβ).[9][11] Conversely, CTSB can also degrade Aβ peptides, particularly Aβ1-42, within the lysosome, suggesting a neuroprotective function.[3][11] The balance between these activities is likely context-dependent.[10] Furthermore, cytosolic CTSB can activate inflammatory pathways and trigger apoptosis in neurons, contributing to the progressive neurodegeneration seen in AD.[3][9]

References

- 1. The Role of Cathepsin B in Ischemia-Reperfusion Injury After Stroke - Cerebral Ischemia - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Role of Cathepsin B in Ischemia-Reperfusion Injury After Stroke | Exon Publications [exonpublications.com]

- 3. Cathepsins in Neurological Diseases [mdpi.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Cathepsin B is a New Drug Target for Traumatic Brain Injury Therapeutics: Evidence for E64d as a Promising Lead Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cathepsin B in Neurodegeneration of Alzheimer’s Disease, Traumatic Brain Injury, and Related Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cathepsin B-A Neuronal Death Mediator in Alzheimer's Disease Leading to Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Broadening Horizons: Exploring the Cathepsin Family as Therapeutic Targets for Alzheimer's Disease [aginganddisease.org]

- 11. Putative roles of cathepsin B in Alzheimer's disease pathology: the good, the bad, and the ugly in one? - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cathepsin B in the Pathogenesis of Cardiovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cathepsin B

Cathepsin B is a member of the papain family of cysteine proteases.[5] Synthesized as an inactive pre-proenzyme, it undergoes processing to its mature, active form within the acidic environment of lysosomes.[6] While its primary function is the degradation of cellular proteins and organelles, Cathepsin B can be secreted or released from cells under pathological conditions, where it retains activity and contributes to disease progression.[7] Its involvement spans various CVDs, including atherosclerosis, myocardial infarction (MI), hypertension, heart failure, and abdominal aortic aneurysm (AAA).[2][3]

Cathepsin B in Major Cardiovascular Pathologies

Atherosclerosis

Atherosclerosis, the underlying cause of most cardiovascular events, is a chronic inflammatory disease characterized by plaque formation in the arterial wall.[8] Cathepsin B is a key player at multiple stages of atherogenesis.

-

Inflammation and Inflammasome Activation: Cathepsin B is a crucial activator of the NOD-like receptor protein 3 (NLRP3) inflammasome in macrophages, endothelial cells, and vascular smooth muscle cells (VSMCs).[3][4] Stimuli such as oxidized low-density lipoprotein (oxLDL) and cholesterol crystals can cause lysosomal destabilization, leading to the release of active Cathepsin B into the cytoplasm.[9] Cytosolic Cathepsin B then facilitates the assembly and activation of the NLRP3 inflammasome, which cleaves pro-caspase-1 into active caspase-1.[10] Caspase-1, in turn, processes pro-inflammatory cytokines pro-interleukin-1β (IL-1β) and pro-IL-18 into their mature, secreted forms, amplifying the inflammatory response within the plaque.[3][9] This process also contributes to a form of inflammatory cell death known as pyroptosis.[8]

-

Extracellular Matrix (ECM) Degradation and Plaque Instability: Cathepsin B, when released into the extracellular space, contributes directly to the degradation of the plaque's fibrous cap.[11][12] It can degrade key ECM components, including collagen, elastin, fibronectin, and laminin.[11][13] This enzymatic activity weakens the structural integrity of the plaque, making it more prone to rupture—the primary trigger for acute cardiovascular events like myocardial infarction and stroke.[14]

-

VSMC Pyroptosis: Recent studies have shown that Cathepsin B promotes pyroptosis in VSMCs within atherosclerotic plaques.[8] By activating the NF-κB/NLRP3 signaling pathway, Cathepsin B not only activates the inflammasome but also increases its expression, leading to VSMC death and further plaque destabilization.[8][10]

Myocardial Infarction (MI)

Following an MI, the heart undergoes a complex process of remodeling which, if unchecked, leads to heart failure. Cathepsin B is implicated in both the acute phase and the subsequent remodeling process.

-

Acute Phase: Elevated levels of Cathepsin B are observed during the acute phase of MI.[3] Its role in plaque rupture is a critical determinant for the initial ischemic event.[3]

-

Cardiac Remodeling and Fibrosis: In the post-MI setting, Cathepsin B contributes to adverse cardiac remodeling.[15][16] Studies using a rat model of MI demonstrated that inhibiting Cathepsin B with the specific inhibitor CA-074Me attenuated cardiac dysfunction, reduced cardiomyocyte hypertrophy, and decreased cardiac fibrosis.[15][16] This protective effect was linked to the inhibition of the NLRP3 inflammasome pathway.[15] Cathepsin B is also involved in the degradation of myofibrillar proteins, further contributing to cardiac dysfunction.[15]

Heart Failure and Cardiomyopathy

Heart failure (HF) is the end stage of many cardiac diseases.[3] Expression of Cathepsin B is significantly increased in the cardiac tissue of HF patients.[3] In patients with dilated cardiomyopathy, Cathepsin B expression has been shown to negatively correlate with ejection fraction, and higher levels are associated with increased myocardial apoptosis.[3]

In response to pressure overload, a common cause of HF, Cathepsin B is upregulated and acts as a necessary modulator of the hypertrophic response.[17][18] It mediates cardiac hypertrophy, fibrosis, and apoptosis by regulating the TNF-α/ASK1/JNK signaling pathway.[17][18]

Abdominal Aortic Aneurysm (AAA)

AAA is characterized by the progressive dilation of the aorta due to inflammation and degradation of the vessel wall's ECM.[3] Both the protein expression and activity of Cathepsin B are increased in the aortic wall of AAA patients, particularly in macrophages.[3] Its primary role in AAA is the degradation of collagen and elastin, which compromises the integrity of the vascular wall and promotes aneurysm progression.[4]

Key Signaling Pathways Involving Cathepsin B

Cathepsin B-Mediated NLRP3 Inflammasome Activation

This pathway is central to the pro-inflammatory role of Cathepsin B in atherosclerosis and post-MI remodeling. Various danger signals lead to lysosomal rupture and the release of Cathepsin B, which initiates the inflammasome cascade.

Cathepsin B in Pressure-Overload Cardiac Remodeling

In response to hypertrophic stimuli like pressure overload or angiotensin II, Cathepsin B upregulation modulates a signaling cascade involving TNF-α, ASK1, and JNK, leading to apoptosis and adverse remodeling.[17][18]

Quantitative Data Summary

The following tables summarize key quantitative findings regarding Cathepsin B in various cardiovascular diseases.

Table 1: Cathepsin B Expression and Activity in CVD

| Disease State | Model/System | Finding | Reference |

| Atherosclerosis | Human Carotid Plaques | CTSB activity increased in unstable vs. stable plaques (0.97 vs. 0.51 AU, P=0.006). | [19] |

| Human Carotid Plaques | CTSB activity higher in symptomatic vs. asymptomatic patients (0.99 vs. 0.65 AU, P=0.008). | [19] | |

| Heart Failure | Human Cardiac Tissue | Significant increase in both protein and mRNA expression of CTSB in HF patients vs. controls. | [3] |

| Dilated Cardiomyopathy | Human Patients | CTSB expression negatively correlated with ejection fraction. | [3] |

| Abdominal Aortic Aneurysm | Human Aortic Wall | Increased protein expression and activity of CTSB in AAA patients. | [3] |

| Hypertension | Dahl Salt-Sensitive Rats | Increased CTSB gene expression in hypertrophic and failing myocardium. | [13] |

Table 2: Effects of Cathepsin B Inhibition in Experimental Models

| Disease Model | Inhibitor | Key Outcome | Quantitative Effect | Reference |

| Myocardial Infarction | CA-074Me (10 mg/kg/day) | Cardiac Function | Attenuated decrease in cardiac function post-MI. | [15][16] |

| CA-074Me (10 mg/kg/day) | Hypertrophy & Fibrosis | Reduced cardiomyocyte size and fibrosis level. | [15][16] | |

| Pressure Overload | CTSB Knockout (KO) | Cardiac Hypertrophy | Attenuated pressure overload-induced hypertrophy and fibrosis. | [18] |

| CTSB Knockout (KO) | Apoptosis | Blunted activation of TNF-α, ASK1, JNK, and cytochrome c release. | [18] | |

| Atherosclerosis (VSMCs) | CA-074Me | NLRP3 Inflammasome | Effectively suppressed oxLDL-induced NLRP3 activation and IL-1β release. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Cathepsin B. Below are protocols for key experiments cited in the literature.

Fluorometric Cathepsin B Activity Assay

This protocol is adapted from commercially available kits (e.g., Abcam ab65300) used to quantify CTSB activity in cell lysates or tissue homogenates.

Principle: The assay utilizes a specific CTSB substrate, such as Arginine-Arginine linked to a fluorophore (e.g., AFC, amino-4-trifluoromethyl coumarin; RR-AFC). Cleavage of the substrate by active Cathepsin B releases the free fluorophore, which can be quantified by measuring its fluorescence.

Materials:

-

Cathepsin B Cell Lysis Buffer

-

Cathepsin B Reaction Buffer

-

Cathepsin B Substrate (e.g., Ac-RR-AFC)

-

Cathepsin B Inhibitor (e.g., CA-074, for negative control)

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader (Ex/Em = 400/505 nm)

Procedure:

-

Sample Preparation:

-

Cells: Collect 1-5 x 10^6 cells and lyse them in 50 µL of chilled Cathepsin B Cell Lysis Buffer. Incubate on ice for 10 minutes.

-

Tissues: Homogenize tissue in 100 µL of chilled Cell Lysis Buffer.

-

Centrifuge samples at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (lysate) and determine protein concentration (e.g., using a BCA assay).

-

-

Assay Reaction:

-

Load 50 µL of cell or tissue lysate into a 96-well plate. For each sample, prepare a parallel well for the background control.

-

Add 50 µL of Cathepsin B Reaction Buffer to each well.

-

Add 2 µL of the 10 mM Cathepsin B Substrate to each well.

-

For a positive control, use purified Cathepsin B. For a negative control, pre-incubate a sample with a Cathepsin B inhibitor for 10 minutes before adding the substrate.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

-

Read the fluorescence in a microplate reader at Ex/Em = 400/505 nm.

-

-

Data Analysis:

-

Subtract the background reading from the sample readings.

-

Relate the fluorescence signal to a standard curve generated with free AFC to determine the specific activity (e.g., in pmol/min/µg protein).

-

Immunohistochemistry (IHC) for Cathepsin B in Plaques

This protocol describes the localization of Cathepsin B within atherosclerotic plaque tissue sections.[8][19]

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections (5 µm)

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

-

Peroxidase blocking solution (e.g., 3% H₂O₂)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-Cathepsin B

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each) and finally in distilled water.

-

-

Antigen Retrieval:

-

Heat slides in antigen retrieval solution using a microwave or pressure cooker for 10-20 minutes.

-

Allow slides to cool to room temperature.

-

-

Staining:

-

Wash slides with PBS (3 x 5 minutes).

-

Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.

-

Wash with PBS.

-

Apply blocking buffer for 1 hour at room temperature to prevent non-specific binding.

-

Incubate with the primary anti-Cathepsin B antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash with PBS (3 x 5 minutes).

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash with PBS (3 x 5 minutes).

-

-

Detection and Visualization:

-

Apply DAB substrate solution and incubate until a brown color develops (typically 1-10 minutes). Monitor under a microscope.

-

Stop the reaction by rinsing with distilled water.

-

Counterstain with hematoxylin for 30-60 seconds.

-

Rinse, dehydrate through graded ethanol and xylene, and mount with a coverslip.

-

-

Analysis:

-

Examine under a light microscope to assess the localization and intensity of Cathepsin B staining (brown) within different cell types of the plaque.

-

Therapeutic Potential

Conclusion

Cathepsin B is far more than a simple lysosomal housekeeping enzyme; it is a potent mediator of cardiovascular pathology. Its ability to activate the NLRP3 inflammasome, degrade the extracellular matrix, and promote apoptotic signaling pathways places it at a critical nexus of inflammation, tissue injury, and adverse remodeling. Understanding these complex roles is paramount for developing next-generation therapies. Further research focusing on the cell-specific functions of Cathepsin B and the development of highly selective inhibitors will be crucial in translating these fundamental discoveries into clinical applications for patients with cardiovascular disease.

References

- 1. Cathepsin B in cardiovascular disease: Underlying mechanisms and therapeutic strategies | Semantic Scholar [semanticscholar.org]

- 2. Cathepsin B in cardiovascular disease: Underlying mechanisms and therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cathepsin B in cardiovascular disease: Underlying mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Relationship between cathepsins and cardiovascular diseases: a Mendelian randomized study [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. Cathepsin B aggravates atherosclerosis in ApoE-deficient mice by modulating vascular smooth muscle cell pyroptosis through NF-κB / NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cathepsin B aggravates atherosclerosis in ApoE-deficient mice by modulating vascular smooth muscle cell pyroptosis through NF-κB / NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The function of cathepsins B, D, and X in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The function of cathepsins B, D, and X in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. e-century.us [e-century.us]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Cathepsin B inhibition attenuates cardiac dysfunction and remodeling following myocardial infarction by inhibiting the NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Cathepsin B deficiency attenuates cardiac remodeling in response to pressure overload via TNF-α/ASK1/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

Cathepsin B's contribution to extracellular matrix degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cathepsin B, a lysosomal cysteine protease, has emerged as a critical enzyme in the degradation of the extracellular matrix (ECM), a process fundamental to both physiological tissue remodeling and pathological conditions such as cancer invasion and metastasis. This technical guide provides a comprehensive overview of the mechanisms by which cathepsin B contributes to ECM breakdown, details established experimental protocols to study its activity, and summarizes key quantitative data. Furthermore, it elucidates the primary signaling pathways that regulate cathepsin B expression and function, offering insights for therapeutic targeting.

Introduction

The extracellular matrix provides structural and biochemical support to surrounding cells. Its dynamic remodeling is essential for processes like development, wound healing, and angiogenesis. Dysregulation of ECM degradation, however, is a hallmark of numerous diseases, including fibrosis and cancer. While matrix metalloproteinases (MMPs) have long been considered the primary drivers of ECM breakdown, a growing body of evidence highlights the significant contribution of other protease families, with cathepsin B being a prominent member.

Initially characterized as a lysosomal enzyme responsible for intracellular protein turnover, cathepsin B is now known to be secreted into the extracellular space or localized to the cell surface in various pathological states.[1][2] Its ability to degrade several key components of the ECM, either directly or indirectly through the activation of other proteases, positions it as a crucial mediator of tissue remodeling and a potential therapeutic target.[3][4]

Mechanisms of Cathepsin B-Mediated ECM Degradation

Cathepsin B contributes to ECM degradation through two primary mechanisms: direct cleavage of ECM components and indirect degradation via the activation of a proteolytic cascade.

Direct Degradation of ECM Components

Cathepsin B possesses both endopeptidase and exopeptidase activities, allowing it to cleave a broad range of ECM proteins.[5] Its optimal activity is typically in the acidic environment of lysosomes (pH 4.0-5.0), but it retains significant activity in the slightly acidic or neutral pH of the tumor microenvironment.[3][6][7]

Key ECM substrates of cathepsin B include:

-

Collagens: Cathepsin B can degrade various types of collagen, including type IV collagen, a major component of the basement membrane.[3][5] This activity is crucial for breaking down the initial barrier to cell invasion.

-

Laminin: As a key structural component of the basement membrane, the degradation of laminin by cathepsin B is a critical step in tumor cell invasion.[8][9][10] Studies have shown a correlation between increased cathepsin B expression and laminin breakdown in colorectal and lung cancers.[9][10]

-

Fibronectin: This glycoprotein is involved in cell adhesion and migration. Cathepsin B-mediated degradation of fibronectin can disrupt cell-matrix interactions and promote cell motility.[6][7]

-

Elastin: While other cathepsins like K, S, and V are more potent elastases, cathepsin B also contributes to elastin degradation, particularly in the context of skin aging and vascular diseases.[11][12]

Indirect Degradation via Proteolytic Cascades

Cathepsin B can also indirectly promote ECM degradation by activating other proteases, thereby initiating a proteolytic cascade. A key example is the activation of urokinase-type plasminogen activator (uPA).[13] uPA, in turn, converts plasminogen to plasmin, a broad-spectrum serine protease that can degrade various ECM components and activate pro-MMPs. This cascade significantly amplifies the proteolytic potential at the invading front of tumor cells.

Quantitative Data on Cathepsin B Activity and Inhibition

The following tables summarize key quantitative data related to the enzymatic activity of cathepsin B and the efficacy of its inhibitors.

Table 1: Degradation of ECM Components by Cathepsin B

| ECM Substrate | Experimental System | Key Findings | Reference(s) |

| Collagen IV | In vitro degradation assay | Degradation observed at both acidic (pH 4.0-5.0) and neutral pH.[3] | [3][14][15] |

| Surface Plasmon Resonance | Optimal degradation at pH 4.0. Biphasic kinetics observed.[3] | [3] | |

| Laminin | In vitro degradation assay | Degradation of both subunits of native laminin at pH 6.5 and 7.0.[8] | [8][14][15] |

| Immunohistochemistry | Inverse correlation between cathepsin B expression and laminin integrity in colorectal tumors.[9] | [9] | |

| Fibronectin | In vitro degradation assay | Degradation at both acidic and neutral pH, generating specific fragments.[6][7] | [6][7][14][15] |

| Elastin | In vitro degradation assay | Lower elastolytic activity compared to other cathepsins (K, S, V).[12] | [12][13][16][17] |

Table 2: Inhibition of Cathepsin B Activity

| Inhibitor | Type | Target(s) | IC50 / Ki | Reference(s) |

| CA-074 | Irreversible, selective | Cathepsin B | Ki: 2-5 nM | [5] |

| IC50 (pH 4.6): 6 nM | [18][19] | |||

| IC50 (pH 7.2): 723 nM | [18][19] | |||

| CA-074Me | Cell-permeable prodrug of CA-074 | Intracellular Cathepsin B | IC50 (pH 4.6): 8.9 µM | [18][19] |

| IC50 (pH 7.2): 7.6 µM | [18][19] | |||

| E-64 | Irreversible, broad-spectrum | Cysteine proteases | IC50 (Cathepsin K): 1.4 nM | [2] |

| IC50 (Cathepsin L): 2.5 nM | [2] | |||

| IC50 (Cathepsin S): 4.1 nM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of cathepsin B in ECM degradation.

Zymography for Cathepsin B Activity

Zymography is a sensitive technique to detect and quantify the activity of proteases.

-

Principle: Samples are run on a polyacrylamide gel containing a copolymerized substrate (e.g., gelatin for general proteolytic activity). After electrophoresis, the gel is incubated in a renaturing buffer to allow the enzymes to regain their activity. The gel is then incubated in an assay buffer at a specific pH to allow the proteases to digest the substrate. Active enzymes appear as clear bands on a stained background.[1][8]

-

Protocol:

-

Prepare protein lysates from cells or tissues in a non-reducing sample buffer.

-

Load equal amounts of protein onto a 10-12% SDS-polyacrylamide gel containing 0.1% gelatin.

-

After electrophoresis, wash the gel twice for 30 minutes in a renaturing buffer (e.g., 2.5% Triton X-100 in water) at room temperature to remove SDS.

-

Incubate the gel overnight at 37°C in an assay buffer (e.g., 50 mM sodium acetate, pH 4.5, containing 1 mM EDTA and 1 mM DTT) to allow for enzymatic activity.

-

Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes and then destain until clear bands of gelatinolysis are visible.

-

Quantify the bands using densitometry.

-

Western Blotting for Cathepsin B Expression

Western blotting is used to detect and quantify the amount of cathepsin B protein in a sample.

-

Principle: Proteins are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with a primary antibody specific for cathepsin B, followed by a secondary antibody conjugated to an enzyme that allows for detection.

-

Protocol:

-

Prepare protein lysates and determine protein concentration.

-

Separate 20-50 µg of protein per lane on a 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against cathepsin B (e.g., rabbit polyclonal or mouse monoclonal) overnight at 4°C.[20][21][22]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalize the cathepsin B signal to a loading control (e.g., β-actin or GAPDH).

-

Immunofluorescence for Cathepsin B Localization

Immunofluorescence is used to visualize the subcellular localization of cathepsin B.

-

Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular proteins. A primary antibody specific for cathepsin B is used, followed by a fluorescently labeled secondary antibody. The localization of the fluorescence is then visualized using a fluorescence microscope.[23][24]

-

Protocol:

-

Grow cells on glass coverslips.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against cathepsin B for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

-

Visualize the cells using a fluorescence or confocal microscope.

-

In Vitro Invasion Assay

This assay measures the ability of cells to invade through a basement membrane-like matrix.

-

Principle: Cells are seeded in the upper chamber of a transwell insert that is coated with a layer of Matrigel or a similar ECM preparation. The lower chamber contains a chemoattractant. The number of cells that invade through the matrix and migrate to the lower surface of the insert is quantified. The effect of cathepsin B can be assessed by using specific inhibitors.

-

Protocol:

-

Rehydrate Matrigel-coated transwell inserts (8 µm pore size) with serum-free medium.

-

Harvest cells and resuspend them in serum-free medium.

-

Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the transwell insert. To test the role of cathepsin B, pre-incubate the cells with a cathepsin B inhibitor (e.g., CA-074Me) or a vehicle control.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours at 37°C.

-

Remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the insert with methanol and stain with a solution such as crystal violet.

-

Count the number of stained cells in several microscopic fields.

-

Regulation of Cathepsin B Expression and Activity

The expression and activity of cathepsin B are tightly regulated by complex signaling pathways. Understanding these pathways is crucial for developing targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Several studies have demonstrated that NF-κB can directly upregulate the transcription of the cathepsin B gene (CTSB).[25][26] Pro-inflammatory stimuli, such as TNF-α, can activate the NF-κB pathway, leading to increased cathepsin B expression and subsequent ECM degradation.[11][25]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, proliferation, and survival. Activation of this pathway has been shown to upregulate cathepsin B expression in various cell types, including glioma cells and microglia.[7][27][28][29] Growth factors can activate receptor tyrosine kinases, leading to the activation of PI3K and subsequently Akt. Activated Akt can then promote the transcription of genes involved in cell invasion and survival, including cathepsin B.

References

- 1. Systematic optimization of multiplex zymography protocol to detect active cathepsins K, L, S, and V in healthy and diseased tissue: compromise between limits of detection, reduced time, and resources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. E 64 | Cathepsin | Tocris Bioscience [tocris.com]

- 3. Evaluation of cathepsin B activity for degrading collagen IV using a surface plasmon resonance method and circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cysteine cathepsins control hepatic NF-κB-dependent inflammation via sirtuin-1 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cathepsin zymography - Wikipedia [en.wikipedia.org]

- 9. Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00997C [pubs.rsc.org]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 11. NF-κB protects from the lysosomal pathway of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Manipulating substrate and pH in zymogr aphy protocols selectively distinguishes cathepsins K, L, S, and V activity in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Degradation of extracellular-matrix proteins by human cathepsin B from normal and tumour tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Expression of elastolytic cathepsins in human skin and their involvement in age-dependent elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Cathepsin B (H190) Antibody - Mouse Preferred | COVID-19 Research | Cell Signaling Technology [cellsignal.com]

- 21. Cathepsin B Antibody (D1C7Y) | COVID-19 Research | Cell Signaling Technology [cellsignal.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Immunofluorescent localization of cathepsins B and D in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Nuclear factor-kappaB mediates up-regulation of cathepsin B by doxorubicin in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]